molecular formula C21H17N5O5 B2970949 methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251696-43-1

methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No. B2970949
CAS RN: 1251696-43-1
M. Wt: 419.397
InChI Key: DPSXCAVFPNQPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds, including pyrazoline and pyrazole derivatives, is a fundamental application. These compounds are synthesized from various precursors through reactions that introduce additional functional groups or form new ring systems. For example, Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives with potential antimicrobial activity against various bacteria and fungi, showcasing the versatility of these heterocyclic scaffolds in drug discovery (Hassan, 2013).

Antimicrobial Activity

The antimicrobial activity of synthesized compounds is a significant area of application. The derivatives of triazolo[4,3-a]pyrazine and related compounds have been evaluated for their efficacy against a range of microbial pathogens. The study by Hassan et al. explored the antimicrobial potential of newly synthesized compounds, indicating the potential for developing new antibacterial and antifungal agents (Hassan, 2013).

Heterocyclic Systems in Drug Design

Heterocyclic compounds play a crucial role in medicinal chemistry as they form the core structure of many therapeutic agents. The work by Toplak et al. (1999) and Stanovnik et al. (1990) on the synthesis of fused pyrimidinones and other heterocyclic systems using derivatives similar to the query compound underscores the importance of these molecules in the development of new drugs with potential for various therapeutic applications (Toplak et al., 1999; Stanovnik et al., 1990).

properties

IUPAC Name

methyl 2-[[2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c1-30-20(28)15-9-5-6-10-16(15)23-17(27)13-26-21(29)25-12-11-22-19(18(25)24-26)31-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSXCAVFPNQPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

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